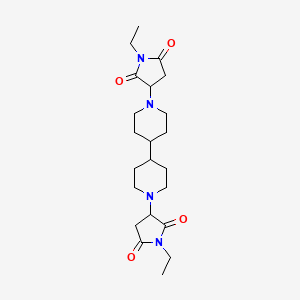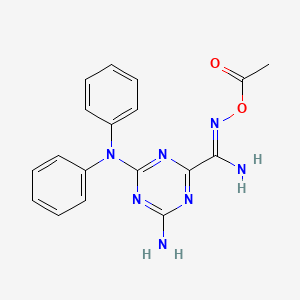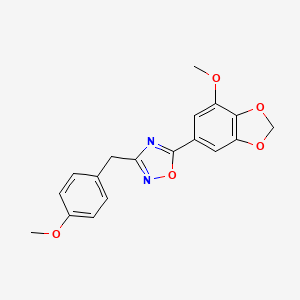![molecular formula C19H20INO4 B14943420 N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin core, which is a common structural motif in many biologically active molecules. The presence of an iodine atom and a hydroxybutyl group further enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Core: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Introduction of the Hydroxybutyl Group: This step involves the alkylation of the benzodioxin core with a butyl halide, followed by hydrolysis to introduce the hydroxy group.
Amidation: The final step involves the coupling of the iodinated benzodioxin derivative with an appropriate amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN~3~) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaN3, NaSR
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of deiodinated products
Substitution: Formation of azide or thiol derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The hydroxybutyl group may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its target. The benzodioxin core may interact with hydrophobic pockets in proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-CHLOROBENZAMIDE
- N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-BROMOBENZAMIDE
- N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-FLUOROBENZAMIDE
Uniqueness
The presence of the iodine atom in N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding affinity, making it potentially more effective in its applications.
Propiedades
Fórmula molecular |
C19H20INO4 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide |
InChI |
InChI=1S/C19H20INO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11,16,22H,2,5,8-9H2,1H3,(H,21,23) |
Clave InChI |
OZMWCIYDNDNEIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)OCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)

![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B14943370.png)

![5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B14943387.png)

![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![6-methoxy-14-methyl-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B14943396.png)
![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14943401.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
